molecular formula C14H12N4O B13950716 5-Phenoxyquinazoline-2,4-diamine CAS No. 123241-96-3

5-Phenoxyquinazoline-2,4-diamine

Cat. No.: B13950716
CAS No.: 123241-96-3
M. Wt: 252.27 g/mol
InChI Key: GRCSWAWBGLWGRP-UHFFFAOYSA-N
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Description

5-Phenoxyquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. This compound is characterized by a quinazoline core structure with phenoxy and diamine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxyquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.

Industrial Production Methods

Industrial production methods for quinazoline derivatives often utilize metal-catalyzed reactions to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently employed to introduce various substituents onto the quinazoline core .

Chemical Reactions Analysis

Types of Reactions

5-Phenoxyquinazoline-2,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .

Scientific Research Applications

5-Phenoxyquinazoline-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Phenoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenoxyquinazoline-2,4-diamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of phenoxy and diamine substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

123241-96-3

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

5-phenoxyquinazoline-2,4-diamine

InChI

InChI=1S/C14H12N4O/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18)

InChI Key

GRCSWAWBGLWGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N

Origin of Product

United States

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